molecular formula C14H10F4O B7993622 2-[(2-Fluorophenyl)methoxy]benzotrifluoride CAS No. 1443344-59-9

2-[(2-Fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7993622
CAS No.: 1443344-59-9
M. Wt: 270.22 g/mol
InChI Key: CZEMCYSDAGQOOC-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methoxy]benzotrifluoride is an organic compound that belongs to the class of benzotrifluoride derivatives It is characterized by the presence of a fluorophenyl group and a methoxy group attached to a benzotrifluoride core

Preparation Methods

The synthesis of 2-[(2-Fluorophenyl)methoxy]benzotrifluoride can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boron reagent is coupled with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

2-[(2-Fluorophenyl)methoxy]benzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-[(2-Fluorophenyl)formyl]benzotrifluoride, while reduction can produce 2-[(2-Fluorophenyl)methanol]benzotrifluoride.

Scientific Research Applications

2-[(2-Fluorophenyl)methoxy]benzotrifluoride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s unique structure makes it a valuable building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

    Biological Research: The compound is used in studies investigating the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The methoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Biological Activity

2-[(2-Fluorophenyl)methoxy]benzotrifluoride is an organic compound characterized by a unique combination of functional groups, including a methoxy group and a trifluoromethyl group attached to a benzene ring. This structure is significant in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula for this compound is C15H12F4O. The presence of four fluorine atoms enhances its lipophilicity and reactivity, influencing its interactions with biological systems. The compound's structural features are summarized in the table below:

PropertyValue
Molecular FormulaC15H12F4O
Molecular Weight304.25 g/mol
Functional GroupsMethoxy, Trifluoromethyl
Fluorine Atoms4

The compound's mechanism of action is hypothesized to involve modulation of enzyme activity or cellular signaling pathways. For instance, similar compounds have shown interactions with key enzymes involved in inflammatory responses, suggesting that this compound may exert similar effects.

Case Studies and Research Findings

  • Antiproliferative Activity : A study on structurally related fluorinated compounds demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells. The compounds induced mitochondrial depolarization and increased superoxide production, leading to enhanced cell death mechanisms .
  • Interaction Studies : Investigations into the binding affinity of related compounds to biological targets have revealed that similar structures can effectively inhibit specific enzymes, indicating a potential pathway for therapeutic applications .
  • Comparative Analysis : Research comparing the biological activity of various fluorinated compounds has shown that those with trifluoromethyl groups often exhibit enhanced bioactivity due to increased lipophilicity and stronger interactions with lipid membranes .

Potential Applications

Given its unique chemical properties, this compound could be explored for various applications in medicinal chemistry:

  • Anti-inflammatory agents : Due to its potential to modulate inflammatory pathways.
  • Anticancer therapies : Leveraging its antiproliferative effects observed in related studies.
  • Drug development : As a lead compound for synthesizing derivatives with improved efficacy and specificity.

Properties

IUPAC Name

1-fluoro-2-[[2-(trifluoromethyl)phenoxy]methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-12-7-3-1-5-10(12)9-19-13-8-4-2-6-11(13)14(16,17)18/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEMCYSDAGQOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195983
Record name Benzene, 1-[(2-fluorophenyl)methoxy]-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443344-59-9
Record name Benzene, 1-[(2-fluorophenyl)methoxy]-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443344-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[(2-fluorophenyl)methoxy]-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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